molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1302803
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Patent
US07560471B2

Procedure details

30 g (0.26 mol) of indole were dissolved in a solution of potassium hydroxide (77.6 g, 1.38 mol) in methanol (692 ml). 4-piperidone monohydrate hydrochloride (102.3 g, 0.66 mol) was added in one portion and the mixture was heated to reflux for 5 h. Potassium chloride precipitated upon cooling at room temperature and it was filtered off. The liquid phase was concentrated until only one third of the liquid remained in the round-bottom flask. The solid formed during the concentration of the liquid phase was filtered and washed thoroughly with ethanol and, finally, with ethyl ether. 31.9 g (63% of yield) of the final product were obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
692 mL
Type
solvent
Reaction Step One
Quantity
102.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].Cl.O.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>CO>[NH:14]1[CH2:15][CH:16]=[C:17]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:18][CH2:19]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
77.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
692 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
102.3 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Potassium chloride precipitated
FILTRATION
Type
FILTRATION
Details
it was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The liquid phase was concentrated until only one third of the liquid
CUSTOM
Type
CUSTOM
Details
The solid formed during the concentration of the liquid phase
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed thoroughly with ethanol

Outcomes

Product
Name
Type
product
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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